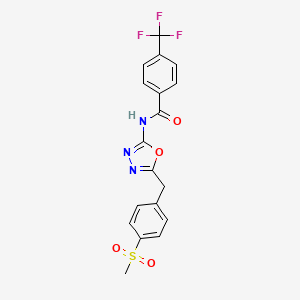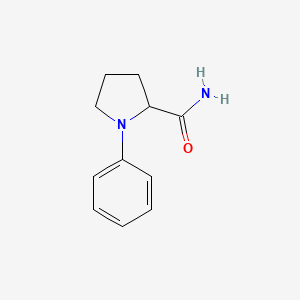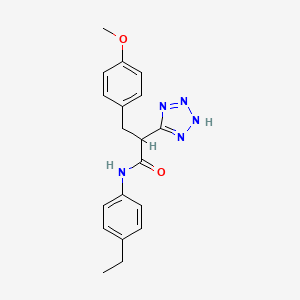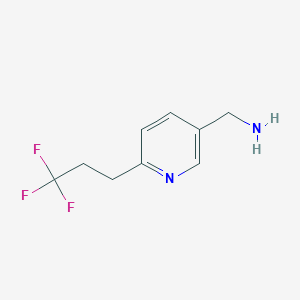
1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a methoxyethyl group, a tolyl group, and a tetrahydroquinazoline core with a thione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable quinazoline derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions. This involves the reaction of the quinazoline derivative with toluene or a tolyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Thione Functional Group: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group. This can be achieved through the reaction with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thione functional group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.
Substitution: The methoxyethyl and tolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives with various substituents
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure may impart biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: It can be used in the development of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thione group can participate in redox reactions, while the quinazoline core may facilitate binding to specific proteins or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-phenylquinazoline, 4-aminoquinazoline, and 6,7-dimethoxyquinazoline share structural similarities with 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione.
Thione-Containing Compounds: Compounds like 2-mercaptobenzothiazole and thiosemicarbazide also contain thione functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-6-5-7-14(12-13)17-19-18(22)15-8-3-4-9-16(15)20(17)10-11-21-2/h5-7,12H,3-4,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSJNPGCVMTZOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCOC)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3s,4r)-4-[(Pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2911803.png)


![3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide](/img/structure/B2911808.png)
![(E)-N-[1-(2,5-Dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2911811.png)
![2-[2-(3-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2911812.png)



![5-Phenylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2911817.png)
![Ethyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2911818.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2911823.png)

